Harderoporphyrin

Description

Structure

3D Structure

Properties

CAS No. |

30783-27-8 |

|---|---|

Molecular Formula |

C35H36N4O6 |

Molecular Weight |

608.7 g/mol |

IUPAC Name |

3-[7,18-bis(2-carboxyethyl)-12-ethenyl-3,8,13,17-tetramethyl-21,23-dihydroporphyrin-2-yl]propanoic acid |

InChI |

InChI=1S/C35H36N4O6/c1-6-21-17(2)25-13-26-18(3)23(8-11-34(42)43)31(37-26)16-32-24(9-12-35(44)45)20(5)28(39-32)15-30-22(7-10-33(40)41)19(4)27(38-30)14-29(21)36-25/h6,13-16,36,39H,1,7-12H2,2-5H3,(H,40,41)(H,42,43)(H,44,45) |

InChI Key |

KECOXFKVIHSIBO-UHFFFAOYSA-N |

SMILES |

CC1=C(C2=CC3=NC(=CC4=C(C(=C(N4)C=C5C(=C(C(=N5)C=C1N2)CCC(=O)O)C)C=C)C)C(=C3CCC(=O)O)C)CCC(=O)O |

Canonical SMILES |

CC1=C(C2=CC3=NC(=CC4=C(C(=C(N4)C=C5C(=C(C(=N5)C=C1N2)CCC(=O)O)C)C=C)C)C(=C3CCC(=O)O)C)CCC(=O)O |

Synonyms |

harderoporphyrin |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and History of Harderoporphyrin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Harderoporphyrin, a tricarboxylic porphyrin, was first identified in the 1970s as a novel biological compound. Initially discovered in the Harderian glands of rodents, its significance to human health remained obscure for over a decade. Subsequent research, however, revealed its crucial role as an intermediate in the heme biosynthesis pathway and established its accumulation as the hallmark of a rare erythropoietic porphyria, aptly named harderoporphyria. This technical guide provides a comprehensive overview of the discovery, history, and scientific understanding of this compound, with a focus on the molecular basis of harderoporphyria, the analytical methodologies for its quantification, and the key experimental findings that have shaped our current knowledge.

A Historical Timeline of this compound Research

The journey of understanding this compound has spanned several decades, from its initial discovery in a seemingly obscure gland to its characterization as a key player in a human genetic disorder.

-

1970: The Discovery of a Novel Porphyrin. G.Y. Kennedy, through a series of meticulous experiments on the Harderian glands of rats, isolates and characterizes a new porphyrin with three carboxyl groups. He names it "this compound" after the gland in which it was found.[1][2] This initial work lays the foundation for all subsequent research into this unique molecule.

-

1983: The Link to Human Disease. A pivotal moment in the history of this compound research comes with the work of Nordmann and colleagues. They describe a new variant of hereditary coproporphyria in three siblings who presented with neonatal jaundice and hemolytic anemia.[3] A key biochemical finding is the massive excretion of this compound in their feces, leading to the designation of this new disorder as "harderoporphyria".[3]

-

1995: Unraveling the Genetic Basis. The molecular underpinnings of harderoporphyria are elucidated by Lamoril and his team. They identify a specific point mutation, K404E, in the gene encoding coproporphyrinogen oxidase (CPOX) in patients with harderoporphyria.[4] This discovery firmly establishes the genetic link between a defective CPOX enzyme and the accumulation of this compound.

-

Subsequent Research: Further studies have solidified the understanding that mutations within a specific region of the CPOX enzyme (amino acids D400-K404) are primarily responsible for the harderoporphyria phenotype. These mutations impair the second decarboxylation step in the conversion of coproporphyrinogen III to protoporphyrinogen (B1215707) IX, leading to the accumulation of the intermediate, harderoporphyrinogen, which is then oxidized to this compound.[5][6]

The Role of this compound in Heme Biosynthesis

Harderoporphyrinogen is a crucial, yet transient, intermediate in the multistep enzymatic pathway that synthesizes heme. Heme is an essential molecule involved in oxygen transport, cellular respiration, and detoxification. The final steps of this pathway occur within the mitochondria.

The enzyme coproporphyrinogen oxidase (CPOX) catalyzes the two-step oxidative decarboxylation of coproporphyrinogen III to protoporphyrinogen IX. Harderoporphyrinogen is the product of the first decarboxylation step. In healthy individuals, it is rapidly converted to protoporphyrinogen IX by the same CPOX enzyme. However, in individuals with harderoporphyria, mutations in the CPOX gene lead to a dysfunctional enzyme that is unable to efficiently perform the second decarboxylation. This results in the accumulation and subsequent excretion of this compound.

As of the current scientific understanding, the role of this compound is confined to being an intermediate in the heme biosynthesis pathway. There is no evidence to suggest its involvement in other signaling pathways.

Quantitative Data

The following tables summarize the key quantitative data related to this compound and harderoporphyria.

Table 1: Fecal Porphyrin Composition in Harderoporphyria

| Porphyrin | Normal Individuals (%) | Harderoporphyria Patients (%) | Reference |

| This compound | < 1 | > 60 | [3][7] |

| Coproporphyrin III | ~30 | Variable, often elevated | [8] |

| Protoporphyrin | ~70 | Variable | [6] |

Table 2: Enzyme Kinetics of Wild-Type and Mutated CPOX

| Enzyme | Michaelis Constant (Km) | Maximal Velocity (Vmax) | Specific Activity | Reference |

| Wild-Type CPOX | Normal | Normal | Normal | [3][4] |

| Mutated CPOX (e.g., K404E) | 15-20 fold higher than normal | Approximately 50% of normal | Markedly decreased | [3][4] |

Experimental Protocols

This section details the methodologies for the extraction and quantification of this compound from fecal samples, based on established protocols for porphyrin analysis.

Fecal Porphyrin Extraction and HPLC Analysis

The following protocol is a synthesized methodology for the analysis of fecal porphyrins, including this compound, by high-performance liquid chromatography (HPLC).

Materials:

-

Fecal sample (lyophilized or wet)

-

Diethyl ether

-

Glacial acetic acid

-

Hydrochloric acid (various concentrations)

-

Acetonitrile

-

HPLC system with a fluorescence detector

-

Reversed-phase C18 column

Procedure:

-

Sample Preparation:

-

Homogenize a known amount of fecal sample (e.g., 100 mg) in a mixture of diethyl ether and glacial acetic acid.

-

Vortex thoroughly to ensure complete extraction of porphyrins.

-

Centrifuge to separate the solid debris from the liquid extract.

-

-

Porphyrin Fractionation:

-

Extract the supernatant with varying concentrations of hydrochloric acid to separate different porphyrin classes.

-

The this compound fraction is typically extracted with an intermediate concentration of HCl.

-

-

HPLC Analysis:

-

Evaporate the solvent from the this compound fraction under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable mobile phase for HPLC injection.

-

Inject the sample into an HPLC system equipped with a C18 column.

-

Use a gradient elution with a mobile phase consisting of an ammonium acetate buffer and an organic solvent (e.g., methanol or acetonitrile).

-

Detect the eluted porphyrins using a fluorescence detector with appropriate excitation and emission wavelengths.

-

-

Quantification:

-

Identify the this compound peak based on its retention time compared to a standard.

-

Quantify the amount of this compound by integrating the peak area and comparing it to a calibration curve generated with known concentrations of a this compound standard.

-

References

- 1. This compound: a new porphyrin from the Harderian glands of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Porphyrin concentrations in various human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Harderoporphyria: a variant hereditary coproporphyria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A molecular defect in coproporphyrinogen oxidase gene causing harderoporphyria, a variant form of hereditary coproporphyria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of Mutations in the CPO Gene in British Patients Demonstrates Absence of Genotype-Phenotype Correlation and Identifies Relationship between Hereditary Coproporphyria and Harderoporphyria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. HARDEROPORPHYRIA DUE TO HOMOZYGOSITY FOR COPROPORPHYRINOGEN OXIDASE MISSENSE MUTATION H327R - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scilit.com [scilit.com]

- 8. researchgate.net [researchgate.net]

Harderoporphyrin chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Harderoporphyrin is a tricarboxylic porphyrin that serves as a crucial intermediate in the heme biosynthesis pathway. It is formed from the oxidative decarboxylation of coproporphyrinogen III by the enzyme coproporphyrinogen oxidase. Genetic mutations in this enzyme can lead to the accumulation of this compound, resulting in the rare metabolic disorder known as harderoporphyria. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, biosynthesis, and analytical methods for this compound, intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, medicine, and drug development.

Chemical Structure and Properties

This compound is a type III porphyrin characterized by the presence of one vinyl group, two propionic acid groups, and one acetic acid group as side chains on the tetrapyrrole macrocycle. Its immediate precursor in the heme biosynthetic pathway is the reduced, non-aromatic harderoporphyrinogen.

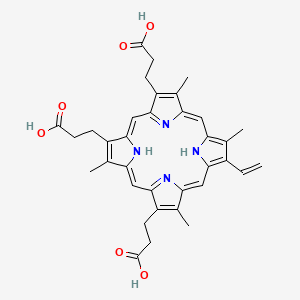

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Physicochemical Properties

Quantitative data on the physicochemical properties of this compound are summarized in the table below. Porphyrins are generally colored compounds that exhibit strong absorption in the visible region of the electromagnetic spectrum. They are typically soluble in organic solvents and sparingly soluble in water.

| Property | Value | Reference |

| Chemical Formula | C₃₅H₃₆N₄O₆ | [1][2] |

| Molecular Weight | 608.68 g/mol | [1] |

| CAS Number | 30783-27-8 | [1][2] |

| Appearance | Data not available | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Generally soluble in organic solvents like chloroform, dichloromethane, and methanol (B129727).[3] Sparingly soluble in water.[4] | |

| UV-Vis Absorption (in organic solvent) | Soret Band: ~400 nmQ-Bands: 4 distinct bands between 500-700 nm | General porphyrin property |

| Fluorescence Emission | Two main emission bands, with the major peak typically between 620-630 nm. | General porphyrin property |

Biosynthesis of this compound

Harderoporphyrinogen is a key intermediate in the sixth step of the heme biosynthesis pathway, which occurs in the mitochondria.[5] The enzyme coproporphyrinogen oxidase (CPOX) catalyzes the sequential oxidative decarboxylation of two propionate (B1217596) side chains of coproporphyrinogen III to form protoporphyrinogen (B1215707) IX. Harderoporphyrinogen is the stable intermediate formed after the first decarboxylation.

Caption: Biosynthesis of Heme from Coproporphyrinogen III.

In the inherited metabolic disorder harderoporphyria, mutations in the CPOX gene lead to a dysfunctional enzyme.[6] This results in the accumulation of the intermediate harderoporphyrinogen, which is then oxidized to this compound and excreted in large amounts, particularly in the feces.[7]

Experimental Protocols

Extraction of this compound from Fecal Samples

This protocol is adapted from methods described for the analysis of fecal porphyrins.[8][9]

Workflow for Fecal Porphyrin Extraction

Caption: Workflow for the extraction of this compound from fecal samples.

Methodology:

-

Homogenization: A known weight of the fecal sample is homogenized in a solution of hydrochloric acid.

-

Extraction: Diethyl ether is added to the homogenate, and the mixture is thoroughly vortexed. This step serves to extract interfering substances like chlorophylls (B1240455) and carotenoids into the organic phase, while the porphyrins remain in the acidic aqueous phase.[9]

-

Centrifugation: The mixture is centrifuged to achieve a clear separation of the aqueous and organic layers.

-

Separation: The lower aqueous layer containing the porphyrins is carefully collected.

-

Esterification (Optional): For certain high-performance liquid chromatography (HPLC) methods, the porphyrins in the aqueous extract are converted to their methyl esters. This is typically achieved by reacting the extract with a mixture of methanol and sulfuric acid.

-

Sample Preparation for HPLC: The final extract (either the direct aqueous extract or the esterified porphyrins redissolved in a suitable solvent) is filtered through a 0.45 µm filter before injection into the HPLC system.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC with fluorescence detection is the method of choice for the quantitative analysis of this compound in biological samples.[8]

Methodology:

-

Instrumentation: A standard HPLC system equipped with a fluorescence detector.

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient elution is typically employed, often consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., methanol or acetonitrile). The specific gradient profile is optimized to achieve good separation of the different porphyrin isomers.

-

Detection: Fluorescence detection is highly sensitive and specific for porphyrins. The excitation wavelength is typically set around the Soret band (~400 nm), and the emission is monitored at a wavelength greater than 600 nm.

-

Quantification: Quantification is achieved by comparing the peak area of this compound in the sample to that of a known concentration of a this compound standard.

Chemical Synthesis

The chemical synthesis of this compound and its analogues is a complex process that typically involves the construction of the porphyrin macrocycle from smaller pyrrole (B145914) precursors. These synthetic routes allow for the production of this compound standards for analytical purposes and for the creation of novel derivatives for research and therapeutic applications.

Applications and Future Directions

The study of this compound is primarily linked to the diagnosis and understanding of harderoporphyria. Accurate quantification of fecal this compound is essential for the biochemical diagnosis of this rare disease.[7] Furthermore, research into the structure and function of coproporphyrinogen oxidase and the effects of mutations that lead to this compound accumulation can provide valuable insights into the regulation of the heme biosynthesis pathway.

Future research may focus on the development of targeted therapies for harderoporphyria, potentially involving strategies to enhance the residual activity of the deficient enzyme or to reduce the accumulation of toxic porphyrin precursors. The synthesis of novel this compound derivatives could also be explored for their potential as photosensitizers in photodynamic therapy, a field where porphyrins have shown significant promise.

References

- 1. Showing Compound this compound (FDB022180) - FooDB [foodb.ca]

- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0000683) [hmdb.ca]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. [PDF] Rapid procedure for fecal porphyrin assay. | Semantic Scholar [semanticscholar.org]

- 6. Porphyrin as a versatile visible-light-activatable organic/metal hybrid photoremovable protecting group - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Harderoporphyria - Wikipedia [en.wikipedia.org]

- 8. Rapid procedure for fecal porphyrin assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. codene.porphyrie.net [codene.porphyrie.net]

Harderoporphyrin Solubility: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of harderoporphyrin. Due to the limited availability of direct quantitative solubility data in publicly accessible literature, this document synthesizes information on general porphyrin solubility, experimental methodologies for its determination, and relevant biochemical pathways.

Introduction to this compound

This compound is a tricarboxylic porphyrin intermediate in the heme biosynthesis pathway. It is structurally related to coproporphyrin III and protoporphyrin IX. An accumulation of this compound is associated with the rare genetic disorder harderoporphyria, a variant of hereditary coproporphyria. Understanding the solubility of this compound is crucial for researchers studying this condition, as well as for those investigating its potential as a biomarker or therapeutic agent. The solubility of porphyrins is a critical factor in designing experimental assays, developing drug delivery systems, and understanding their biological fate.

This compound Solubility Profile

Direct quantitative solubility data for this compound in a range of solvents is not extensively documented in scientific literature. However, based on the general principles of porphyrin chemistry and the behavior of structurally similar porphyrins, a qualitative solubility profile can be inferred. Porphyrins, in their free acid form, are generally poorly soluble in water and non-polar organic solvents. Their solubility is significantly influenced by the nature of the peripheral substituents, the pH of the medium, and the presence of salts.

Table 1: Qualitative Solubility of this compound in Various Solvents

| Solvent Class | Solvent Examples | Expected Solubility | Rationale |

| Aqueous Buffers | Phosphate-buffered saline (PBS), Tris buffer | Sparingly soluble to Insoluble | The hydrophobic porphyrin core dominates, leading to aggregation in aqueous media at neutral pH. Solubility may increase slightly at alkaline pH due to the deprotonation of the carboxylic acid groups. |

| Polar Protic Solvents | Water, Methanol (B129727), Ethanol | Sparingly soluble to Insoluble | While capable of hydrogen bonding, the large hydrophobic macrocycle limits solubility. Porphyrins are generally less soluble in alcohols compared to more polar aprotic solvents. |

| Polar Aprotic Solvents | Dimethyl sulfoxide (B87167) (DMSO), Dimethylformamide (DMF) | Soluble | These solvents can effectively solvate the porphyrin macrocycle and disrupt the intermolecular π-π stacking that leads to aggregation. |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Moderately Soluble | These solvents can interact with the porphyrin ring, but solubility can be limited depending on the specific porphyrin. |

| Non-polar Solvents | Hexane, Toluene | Insoluble | The significant polarity mismatch between the porphyrin (with its carboxylic acid groups) and the solvent leads to very poor solubility. |

Experimental Protocols for Solubility Determination

The most common method for determining the thermodynamic solubility of a compound is the shake-flask method . This protocol is widely accepted and provides a reliable measure of equilibrium solubility.

Shake-Flask Method for this compound Solubility Determination

Objective: To determine the equilibrium solubility of this compound in a specific solvent.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., DMSO, PBS pH 7.4)

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Centrifuge

-

Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The excess solid should be clearly visible.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial on an orbital shaker or vortex mixer and agitate at a constant temperature (e.g., 25 °C or 37 °C) for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, centrifuge the vial at high speed to pellet the undissolved solid.

-

Carefully collect the supernatant without disturbing the pellet.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound in the same solvent with known concentrations.

-

Measure the absorbance of the standard solutions and the supernatant at the characteristic wavelength (Soret band, around 400 nm) using a spectrophotometer.

-

Alternatively, for higher sensitivity and specificity, use a validated HPLC method to determine the concentration of this compound in the supernatant. A common mobile phase for porphyrin analysis is a gradient of methanol or acetonitrile (B52724) with an ammonium (B1175870) acetate (B1210297) buffer.[1]

-

Construct a calibration curve from the standard solutions and determine the concentration of this compound in the saturated supernatant.

-

-

Data Reporting:

-

Express the solubility in units such as mg/mL, µg/mL, or molarity (mol/L).

-

Experimental Workflow for Solubility Determination

Caption: Workflow for the shake-flask solubility determination method.

Heme Biosynthesis Pathway

Harderoporphyrinogen (B1204129), the reduced and unstable precursor of this compound, is an intermediate in the heme biosynthesis pathway. The enzyme coproporphyrinogen oxidase catalyzes the oxidative decarboxylation of coproporphyrinogen III to protoporphyrinogen (B1215707) IX in a two-step process, with harderoporphyrinogen being the intermediate. A deficiency in this enzyme can lead to the accumulation of coproporphyrinogen III and harderoporphyrinogen, which are then auto-oxidized to coproporphyrin III and this compound, respectively.

References

Harderoporphyrin: A Technical Deep Dive into its Spectroscopic Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Harderoporphyrin is a tricarboxylic porphyrin intermediate in the heme biosynthesis pathway. It is of significant interest in the study of porphyrias, a group of genetic disorders characterized by enzymatic defects in this pathway. Specifically, the accumulation of this compound is a hallmark of harderoporphyria, a rare autosomal recessive variant of hereditary coproporphyria. Understanding the fluorescence and absorption spectra of this compound is crucial for developing diagnostic tools and for fundamental studies of porphyrin photophysics. This technical guide provides a comprehensive overview of the spectroscopic properties of this compound, including detailed experimental protocols and a visualization of its place in the heme biosynthesis pathway.

Spectroscopic Properties of Porphyrins: An Overview

Porphyrins are characterized by their intense absorption in the near-UV region, known as the Soret or B band (around 400 nm), and weaker absorptions in the visible region, called Q bands. The fluorescence emission of free-base porphyrins typically occurs in the red region of the spectrum, with two main emission bands.

Absorption Spectra

The absorption spectrum of a porphyrin is dominated by the Soret band, which arises from a strong π-π* transition. In the visible region, four Q bands are typically observed for free-base porphyrins, corresponding to transitions to the first excited singlet state and its vibrational overtones. The exact position and intensity of these bands are sensitive to the solvent, pH, and the nature of the peripheral substituents on the porphyrin macrocycle.

Fluorescence Spectra

Upon excitation, typically into the Soret band, porphyrins exhibit fluorescence from the lowest vibrational level of the first excited singlet state (S1). This results in characteristic emission spectra in the red region of the visible spectrum. The fluorescence quantum yield, which is the ratio of photons emitted to photons absorbed, is an important parameter for assessing the efficiency of the fluorescence process.

Quantitative Spectroscopic Data

The following tables summarize the typical absorption and fluorescence properties of coproporphyrin III, which serves as an analogue for this compound.

Table 1: Absorption Spectral Data for Coproporphyrin III Methyl Ester in Chloroform

| Spectral Band | Wavelength (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |

| Soret Band | ~400 | ~1.7 x 10⁵ |

| Q IV | ~498 | ~1.0 x 10⁴ |

| Q III | ~532 | ~7.0 x 10³ |

| Q II | ~567 | ~5.0 x 10³ |

| Q I | ~621 | ~3.0 x 10³ |

Table 2: Fluorescence Spectral Data for Coproporphyrin III in Acidic Aqueous Solution

| Parameter | Value |

| Excitation Maximum (nm) | ~401 |

| Emission Maxima (nm) | ~592, ~652 |

| Fluorescence Quantum Yield (Φf) | Not consistently reported, but generally low for free-base porphyrins in solution. |

Heme Biosynthesis Pathway

This compound is an intermediate in the conversion of coproporphyrinogen III to protoporphyrinogen (B1215707) IX, a critical step in the heme biosynthesis pathway. This pathway involves a series of enzymatic reactions that take place in both the mitochondria and the cytoplasm.

Caption: The enzymatic steps of the heme biosynthesis pathway leading to the formation of heme.

Experimental Protocols

The following are generalized protocols for the measurement of porphyrin absorption and fluorescence spectra. These can be adapted for the analysis of this compound.

Measurement of Absorption Spectra

A UV-Visible spectrophotometer is required for this measurement.

The Pivotal Role of Harderoporphyrin in Heme Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of harderoporphyrin and its intermediate, harderoporphyrinogen (B1204129), within the context of the heme biosynthesis pathway. It explores the enzymatic process catalyzed by coproporphyrinogen oxidase (CPOX), the kinetic parameters governing this reaction, and the pathological consequences of its dysregulation, as seen in the rare genetic disorder, harderoporphyria. Detailed experimental protocols for the analysis of CPOX activity and porphyrin quantification are provided, alongside visualizations of the biochemical pathway and experimental workflows.

Introduction to Heme Synthesis and Coproporphyrinogen Oxidase (CPOX)

Heme is a vital prosthetic group essential for the function of numerous hemoproteins, including hemoglobin, myoglobin, and cytochromes.[1][2] Its synthesis is a highly regulated, eight-step enzymatic pathway that occurs in both the mitochondria and cytoplasm.[2] The sixth enzyme in this pathway, coproporphyrinogen oxidase (CPOX), is a homodimeric protein located in the mitochondrial intermembrane space.[3][4] CPOX is responsible for the critical conversion of coproporphyrinogen III into protoporphyrinogen (B1215707) IX.[3][5] This process is a unique, two-step oxidative decarboxylation that removes the propionic acid side chains from pyrrole (B145914) rings A and B of its substrate.[4][6]

The Harderoporphyrinogen Intermediate

The conversion of coproporphyrinogen III to protoporphyrinogen IX does not occur in a single step. CPOX first catalyzes the removal of a carboxyl group from the propionic acid side chain on ring A, producing a tricarboxylic intermediate known as harderoporphyrinogen.[6] This intermediate is then subjected to a second decarboxylation at ring B to yield protoporphyrinogen IX.[6] Under normal physiological conditions, harderoporphyrinogen is a transient intermediate that remains within the enzyme's active site. However, specific genetic mutations can impair the second decarboxylation step, leading to the accumulation and release of harderoporphyrinogen, which is then oxidized to the stable, colored porphyrin, this compound.[7][8]

A proposed mechanism suggests that after the first decarboxylation, the harderoporphyrinogen intermediate rotates approximately 90° within the same active site to position the propionate (B1217596) group of ring B for the second decarboxylation.[6][7]

Quantitative Analysis: Enzyme Kinetics and Pathological Excretion

Defects in the CPOX gene can lead to two distinct porphyrias: hereditary coproporphyria (HCP) and the rarer, more severe variant, harderoporphyria.[3] Harderoporphyria is an autosomal recessive disorder caused by specific CPOX mutations (e.g., K404E) that disproportionately affect the second decarboxylation step.[3][7] This results in a significant accumulation and excretion of this compound.[9]

CPOX Enzyme Kinetics

Kinetic studies of CPOX reveal how different mutations can impact its function. A polymorphism designated CPOX4 shows a lower affinity for its substrate compared to the wild-type enzyme.[6] In patients with harderoporphyria, the enzyme's affinity for its substrates is dramatically reduced.[9]

| Enzyme | Substrate | Km (μM) | Vmax (pmol product) | Reference |

| Wild-Type CPOX | Coproporphyrinogen-III | 0.30 | 0.52 | [6] |

| CPOX4 Variant | Coproporphyrinogen-III | 0.54 | 0.33 | [6] |

| Harderoporphyria CPOX | Coproporphyrinogen/Harderoporphyrinogen | 15-20 fold higher than normal | ~50% of normal | [9] |

Table 1: Comparative kinetic parameters of wild-type and variant CPOX enzymes.

Porphyrin Excretion in Harderoporphyria

The biochemical hallmark of harderoporphyria is a massive increase in fecal this compound excretion.[9][10] Analysis of patient samples provides a clear diagnostic profile compared to healthy individuals.

| Porphyrin | Normal Fecal Level | Harderoporphyria Patient Fecal Level | Unit | Reference |

| Total Porphyrins | < 200 | 875 | nmol/g dry weight | [10] |

| This compound | < 20% of total | 48% of total (420) | % of total (nmol/g) | [9][10] |

| Coproporphyrin III | Variable | 39% of total (341.25) | % of total (nmol/g) | [10] |

| Coproporphyrin I | Variable | 1% of total (8.75) | % of total (nmol/g) | [10] |

Table 2: Fecal porphyrin levels in a harderoporphyria patient versus normal values.

Experimental Protocols

Accurate diagnosis and research into CPOX-related disorders rely on robust experimental methods. The following sections detail protocols for a CPOX activity assay and the analysis of porphyrins by high-performance liquid chromatography (HPLC).

Coproporphyrinogen Oxidase (CPOX) Activity Assay

This protocol describes a multi-step enzymatic synthesis of the coproporphyrinogen III substrate followed by the CPOX activity assay. The final product, protoporphyrin, is quantified by UPLC or HPLC.

Materials:

-

Recombinant porphobilinogen (B132115) deaminase (rPBGD)

-

Recombinant uroporphyrinogen III synthase (rU3S)

-

Recombinant human uroporphyrinogen decarboxylase (rhUroD)

-

Porphobilinogen (PBG)

-

10mM Dithiothreitol (DTT) in 0.1M Tris pH 7.65

-

0.15M KH2PO4

-

Bovine serum albumin (BSA) in 50mM potassium phosphate (B84403) (KPi) pH 6.8

-

4M KOH

-

Sample (e.g., mitochondrial preparation, cell lysate) in homogenization buffer

-

6M HCl

-

Porphyrin standards (e.g., Protoporphyrin IX)

Procedure:

Part A: Uroporphyrinogen III Synthesis

-

In the dark, combine 8 µL of 0.5 µg/µL rPBGD and 2 µL of 1 µg/µL rU3S with 70 µL of 10mM DTT in 0.1M Tris pH 7.65.

-

Initiate the reaction by adding 15 µL of 2.2mM PBG.

-

Incubate the mixture at 37°C for 35 minutes.

-

Neutralize by adding 20 µL of 0.15M KH2PO4 and cool on ice for at least 2 minutes.

Part B: Coproporphyrinogen III Synthesis

-

Add 75 µL of a mixture containing 10 µg rhUroD and 8 µg BSA in 50mM KPi pH 6.8 to the neutralized mixture from Part A.

-

Incubate at 37°C for 1 hour in the dark.

-

Adjust the pH to 7.5-8.0 using approximately 0.3 µL of 4M KOH. This solution now contains the substrate, coproporphyrinogen III.

Part C: CPOX Assay

-

Add 50 µL of the sample (containing CPOX, adjusted to 0.2 µg/µL protein) to the substrate mixture from Part B.

-

Incubate at 37°C for 30 minutes.

-

Stop the reaction by adding 80 µL of 6M HCl.

-

To ensure all porphyrinogens are oxidized to their corresponding fluorescent porphyrins, expose the mixture to longwave UV light (320-400nm) for 30 minutes or bright fluorescent light for 2 hours.

-

Centrifuge at ~16,000 x g for 10 minutes to pellet precipitated protein.

-

Analyze the supernatant for protoporphyrin IX and other porphyrins using UPLC/HPLC with fluorescence detection.

HPLC Analysis of Porphyrins

Separation and quantification of porphyrin isomers, including this compound, are essential for diagnosis.[10] Reverse-phase HPLC with fluorescence detection is the standard method.

Sample Preparation (Feces):

-

Homogenize a weighed amount of dry feces.

-

Extract porphyrins using an appropriate solvent mixture (e.g., acetonitrile/water at different pH values).[3]

-

Centrifuge to remove solid debris.

-

Filter the supernatant through a syringe filter (e.g., 0.45 µm) before injection.

HPLC System and Conditions (Representative):

-

Column: C18 reverse-phase column (e.g., Chromolith RP-18).[3]

-

Mobile Phase A: 0.2% aqueous formic acid.

-

Mobile Phase B: 0.2% formic acid in methanol.

-

Flow Rate: 0.40 mL/min.

-

Column Temperature: 60°C.

-

Detection: Fluorescence detector set to Ex: ~404 nm, Em: ~620-630 nm.

-

Gradient: A linear gradient is typically used, starting with a higher percentage of aqueous mobile phase and increasing the organic phase to elute the more hydrophobic porphyrins like protoporphyrin. An example gradient:

-

0.0 min: 80% A

-

1.5 min: 1% A

-

3.5 min: 1% A

-

4.0 min: 80% A

-

-

Quantification: Calibrate the system using certified porphyrin standards. Integrate peak areas and compare to the standard curve to determine concentrations.

Conclusion

Harderoporphyrinogen is a critical, albeit transient, intermediate in the heme biosynthesis pathway. The enzyme CPOX, through its two-step decarboxylation mechanism, ensures the efficient conversion to protoporphyrinogen IX. Understanding the kinetics and structure of CPOX is paramount, as specific mutations can disrupt this process, leading to the accumulation of this compound and the severe clinical manifestations of harderoporphyria. The detailed analytical protocols provided herein serve as essential tools for researchers and clinicians in the diagnosis of porphyrias and for drug development professionals targeting the heme synthesis pathway. Further research into the precise catalytic mechanism of CPOX may unveil novel therapeutic strategies for managing these complex metabolic disorders.

References

- 1. Coproporphyrinogen III oxidase - Wikipedia [en.wikipedia.org]

- 2. pnas.org [pnas.org]

- 3. Coproporphyrinogen Oxidase - MeSH - NCBI [ncbi.nlm.nih.gov]

- 4. Cloning, Expression, and Biochemical Properties of CPOX4, a Genetic Variant of Coproporphyrinogen Oxidase that Affects Susceptibilitly to Mercury Toxicity in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Harderoporphyria: a variant hereditary coproporphyria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. COPOX Activity Assay | HSC Cores - BookStack [bookstack.cores.utah.edu]

- 10. bookstack.cores.utah.edu [bookstack.cores.utah.edu]

The Crucial Role of Harderoporphyrinogen in Protoporphyrin IX Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of harderoporphyrinogen (B1204129), a critical intermediate in the biosynthesis of protoporphyrin IX, the immediate precursor to heme. A comprehensive understanding of this step is essential for research into heme metabolism, the pathophysiology of porphyrias, and the development of novel therapeutic strategies. This document details the enzymatic conversion of harderoporphyrinogen, the kinetic parameters of the involved enzyme, coproporphyrinogen oxidase (CPOX), and the clinical manifestations of its deficiency. Furthermore, it provides detailed experimental protocols for the assessment of CPOX activity.

Introduction: The Heme Synthesis Pathway

Heme, an iron-containing protoporphyrin IX, is a vital prosthetic group for a vast array of proteins involved in fundamental biological processes, including oxygen transport (hemoglobin and myoglobin), cellular respiration (cytochromes), and detoxification (cytochrome P450 enzymes).[1][2] The biosynthesis of heme is a highly conserved eight-step enzymatic pathway that occurs in both the mitochondria and the cytoplasm.[1] Protoporphyrin IX is the final organic molecule in this pathway before the insertion of iron.[1]

The conversion of coproporphyrinogen III to protoporphyrinogen (B1215707) IX is a key mitochondrial step catalyzed by the enzyme coproporphyrinogen oxidase (CPOX).[3][4] This process is not a single reaction but a two-step oxidative decarboxylation.[3] Harderoporphyrinogen is the obligate intermediate in this conversion, making its formation and subsequent metabolism a critical juncture in heme synthesis.[5][6]

The Enzymatic Conversion of Harderoporphyrinogen

Coproporphyrinogen oxidase catalyzes the sequential removal of two carboxyl groups from the propionate (B1217596) side chains of coproporphyrinogen III, converting them into vinyl groups to form protoporphyrinogen IX.[3][7] The first decarboxylation, specifically at the 2-propionic acid group of coproporphyrinogen III, results in the formation of the tricarboxylic intermediate, harderoporphyrinogen.[5] Subsequently, CPOX catalyzes the decarboxylation of the 4-propionic acid group of harderoporphyrinogen to yield protoporphyrinogen IX.[8] Experiments have shown that harderoporphyrinogen is a significantly more efficient substrate for the second decarboxylation than its isomer, isoharderoporphyrinogen, highlighting the stereospecificity of the enzyme.[5]

The oxygen-independent coproporphyrinogen III oxidase, HemN, found in some organisms, also utilizes harderoporphyrinogen as a reaction intermediate.[9] This suggests a conserved mechanism where the propionate side chain of ring A is decarboxylated before that of ring B.[9]

Quantitative Data on Harderoporphyrinogen Metabolism

The study of Harderoporphyria, a rare autosomal recessive variant of hereditary coproporphyria, has provided significant quantitative insights into the consequences of impaired harderoporphyrinogen metabolism.[3][8] This condition arises from specific mutations in the CPOX gene that lead to a dysfunctional enzyme.[3][10]

| Parameter | Normal | Harderoporphyria (Homozygous) | Hereditary Coproporphyria (Heterozygous) | Reference |

| Fecal Harderoporphyrin | < 20% of total porphyrins | > 60% of total porphyrins | Mildly abnormal excretion | [8] |

| Lymphocyte CPOX Activity | 100% (control value) | 10% of control | 50% of normal | [8] |

| Michaelis Constant (Km) for Coproporphyrinogen | Normal | 15-20 fold higher than normal | Not specified | [8][11] |

| Michaelis Constant (Km) for Harderoporphyrinogen | Normal | 15-20 fold higher than normal | Not specified | [8][11] |

| Maximal Velocity (Vmax) | Normal | Half of normal value | Not specified | [8] |

Experimental Protocols

Accurate measurement of CPOX activity is crucial for diagnosing hereditary coproporphyria and for research into heme biosynthesis. Several methods have been developed, with radiochemical and HPLC-based assays being the most common.

Radiochemical Assay for Coproporphyrinogen Oxidase Activity

This method measures the enzymatic conversion of a radiolabeled substrate.[12][13]

Materials:

-

[14C]-coproporphyrinogen III (substrate)

-

Tissue homogenate or lymphocyte preparation

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Internal standard (e.g., unlabeled protoporphyrin IX)

-

Methanol (B129727)/Sulfuric acid for methylation

-

Organic solvents for extraction (e.g., ethyl acetate)

-

Thin-layer chromatography (TLC) plates

-

Scintillation counter

Procedure:

-

Prepare the cell or tissue lysate. For lymphocytes, isolate from heparinized blood, wash, and lyse by freeze-thawing.[13]

-

Incubate the lysate with [14C]-coproporphyrinogen III in the incubation buffer at 37°C.

-

Stop the reaction by adding acid.

-

Add an internal standard to correct for extraction efficiency.

-

Methylate the porphyrins by adding methanol/sulfuric acid.

-

Extract the porphyrin esters into an organic solvent.

-

Separate the protoporphyrin ester from the coproporphyrin ester using TLC.

-

Quantify the radioactivity of the protoporphyrin spot using a scintillation counter.

-

Calculate the enzyme activity based on the amount of [14C]-protoporphyrin formed per unit of time and protein concentration.[12]

HPLC-Based Assay for Coproporphyrinogen Oxidase Activity

This method utilizes high-performance liquid chromatography to separate and quantify the product, protoporphyrin IX.[14]

Materials:

-

Coproporphyrinogen III (substrate)

-

Mononuclear cell preparation

-

Incubation buffer

-

Reversed-phase HPLC system with a fluorescence detector

-

Mobile phase (e.g., gradient of methanol and ammonium (B1175870) acetate (B1210297) buffer)

Procedure:

-

Prepare coproporphyrinogen III from coproporphyrin III by reduction with sodium amalgam.

-

Isolate mononuclear cells from blood.

-

Incubate the cell homogenate with the prepared coproporphyrinogen III substrate.

-

Terminate the reaction and oxidize the protoporphyrinogen IX product to the fluorescent protoporphyrin IX.

-

Inject the sample into the HPLC system.

-

Separate protoporphyrin IX from other porphyrins using a reversed-phase column and a suitable gradient elution.

-

Detect protoporphyrin IX using a fluorescence detector.

-

Quantify the amount of protoporphyrin IX produced by comparing the peak area to a standard curve.

-

Express the enzyme activity in picokatal per gram of total soluble protein.[14]

Clinical Relevance and Drug Development

The critical role of the CPOX-mediated conversion of harderoporphyrinogen makes it a focal point for understanding and potentially treating porphyrias. The accumulation of this compound in Harderoporphyria leads to severe clinical manifestations, including neonatal jaundice and hemolytic anemia.[3][8] This highlights the importance of efficient enzymatic conversion of this intermediate.

For drug development professionals, understanding the structure and function of CPOX, including its active site and substrate specificity, is crucial. The development of small molecules that could modulate CPOX activity might offer therapeutic avenues for porphyrias. Furthermore, the heme synthesis pathway is a target for some antimicrobial and herbicidal agents, and a detailed understanding of each enzymatic step is vital for the design of specific and effective compounds.

Conclusion

Harderoporphyrinogen is an indispensable intermediate in the biosynthesis of protoporphyrin IX and, consequently, heme. Its formation and subsequent conversion are tightly regulated by the enzyme coproporphyrinogen oxidase. Deficiencies in this enzymatic step, as seen in Harderoporphyria, lead to the accumulation of this compound and severe clinical consequences. The detailed methodologies provided in this guide for assessing CPOX activity are essential tools for researchers and clinicians. A thorough understanding of the role of harderoporphyrinogen is paramount for advancing our knowledge of heme metabolism and for the development of targeted therapies for related disorders.

References

- 1. benchchem.com [benchchem.com]

- 2. Protoporphyrin IX: A Primer | Frontier Specialty Chemicals [frontierspecialtychemicals.com]

- 3. HARDEROPORPHYRIA DUE TO HOMOZYGOSITY FOR COPROPORPHYRINOGEN OXIDASE MISSENSE MUTATION H327R - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Coproporphyrinogen III oxidase - Wikipedia [en.wikipedia.org]

- 5. Biosynthesis of protoporphyrin-IX from coproporphyrinogen-III - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. Biosynthesis of protoporphyrin-IX from coproporphyrinogen-III - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. Protoporphyrinogen IX - Wikipedia [en.wikipedia.org]

- 8. Harderoporphyria: a variant hereditary coproporphyria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The oxygen-independent coproporphyrinogen III oxidase HemN utilizes harderoporphyrinogen as a reaction intermediate during conversion of coproporphyrinogen III to protoporphyrinogen IX - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A molecular defect in coproporphyrinogen oxidase gene causing harderoporphyria, a variant form of hereditary coproporphyria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Coproporphyrinogen III oxidase assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 2024.sci-hub.se [2024.sci-hub.se]

- 14. A description of an HPLC assay of coproporphyrinogen III oxidase activity in mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Function of Harderoporphyrin in Rodents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Harderoporphyrin, a prominent porphyrin in the Harderian gland of many rodent species, has emerged as a molecule of significant interest in various physiological and pathological processes. This technical guide provides a comprehensive overview of the biological functions of this compound in rodents, with a focus on its synthesis, regulation, and multifaceted roles in stress response, circadian rhythms, and potential involvement in chemical communication and photoprotection. This document synthesizes current knowledge, presents available quantitative data, details key experimental protocols for its study, and visualizes the underlying molecular pathways to serve as a valuable resource for researchers in physiology, pharmacology, and drug development.

Introduction

The Harderian gland, a tubuloalveolar gland located in the orbit of most terrestrial vertebrates, is particularly well-developed in rodents. A distinguishing feature of the rodent Harderian gland is its ability to synthesize and accumulate large quantities of porphyrins, with this compound and its precursor Protoporphyrin IX being the most abundant. Initially considered a mere byproduct of heme synthesis, this compound is now recognized for its diverse biological activities. Its secretion, often visible as reddish-brown tears (chromodacryorrhea), is a well-documented indicator of stress in rats.[1][2] Furthermore, its synthesis is intricately linked to the circadian clock, suggesting a role in regulating daily physiological rhythms. This guide will delve into the core aspects of this compound's biology in rodents, providing a technical foundation for its further investigation and potential therapeutic applications.

This compound Synthesis and its Regulation

This compound is an intermediate in the heme biosynthesis pathway. Its formation is a result of the enzymatic activity of coproporphyrinogen oxidase. The synthesis of porphyrins in the Harderian gland is notable for its high rate and the accumulation of intermediates that are typically present in lower concentrations in other tissues.

Heme Biosynthesis Pathway and the Role of Coproporphyrinogen Oxidase

The synthesis of this compound is an integral part of the heme production pathway, which primarily occurs in the mitochondria. The enzyme coproporphyrinogen oxidase catalyzes the oxidative decarboxylation of coproporphyrinogen III to protoporphyrinogen (B1215707) IX, with Harderoporphyrinogen as an intermediate. In the Harderian gland, the pathway appears to be modified or regulated in a way that leads to the accumulation of this compound.

Circadian Regulation of this compound Synthesis

The synthesis of porphyrins in the Harderian gland is under strong circadian control. This regulation is primarily mediated by melatonin (B1676174) and environmental light cues that influence the expression of the rate-limiting enzyme in the pathway, δ-aminolevulinate synthase (ALAS).[3]

Light exposure inhibits melatonin production by the pineal gland. In the dark phase, increased melatonin levels stimulate the expression of ALAS in the Harderian gland, leading to an increase in porphyrin synthesis.[3] This rhythmic production of this compound suggests its involvement in time-keeping mechanisms or in physiological processes that vary with the light-dark cycle.

Biological Functions of this compound

Biomarker of Stress

One of the most well-documented functions of this compound is its role as a biomarker for stress in rodents, particularly in rats.[1] The phenomenon of chromodacryorrhea, the secretion of red-pigmented tears containing this compound, is a visible sign of physiological or psychological stress.[2] Various stressors, including pain, illness, social stress, and environmental disturbances, can induce this secretion.

The proposed mechanism involves the autonomic nervous system, where stress-induced activation leads to the contraction of myoepithelial cells surrounding the Harderian gland acini, expelling the porphyrin-rich contents.

Potential Role in Pheromonal Communication

The secretions of the Harderian gland, rich in lipids and porphyrins, are thought to play a role in chemical communication among rodents. While the specific function of this compound as a pheromone is not definitively established, its presence in secretions used for scent marking suggests a potential role in conveying information about the animal's identity, social status, or reproductive state. Rodents possess a highly developed olfactory system capable of detecting a wide range of chemical cues that influence their social and reproductive behaviors.

Photoprotective Properties

Porphyrins are known photosensitizers, meaning they can absorb light and transfer the energy to molecular oxygen, generating reactive oxygen species (ROS). However, it has been proposed that in the context of the Harderian gland, which is located near the eye, this compound may also have a photoprotective function. By absorbing excess light, particularly in the UV and blue regions of the spectrum, it could shield the retina from photodamage. This hypothesis is supported by the observation that porphyrin levels can be influenced by environmental lighting conditions.[4]

Quantitative Data on this compound Levels

A comprehensive and standardized dataset for this compound concentrations across different rodent species and conditions is currently lacking in the scientific literature. However, several studies provide qualitative and semi-quantitative information, which is summarized below. It is important to note that methodological differences between studies make direct comparisons challenging.

| Factor | Rodent Species | Observation | Reference(s) |

| Sex | Syrian Hamster | Females have significantly higher concentrations of porphyrins than males. | [5] |

| Plains Mouse | Marked sex difference with females having higher levels of porphyrin than males. | [6] | |

| Rats and Mice | Porphyrin deposits are generally more prominent in the Harderian glands of females. | [7] | |

| Age | Male Fisher 344 Rats | Porphyrin concentrations increase with age, peaking around 20 months. | [8] |

| Female Golden Hamster | Porphyrin enzyme activity and content decline from 6 months of age. | [9] | |

| Stress | Rats | Increased secretion (chromodacryorrhea) observed under various stressors. Scoring systems have been developed to quantify this response. | [1] |

| Environmental Lighting | Rats | Continuous light exposure can alter porphyrin synthesis. | [3][4] |

| Diet | Male Fisher 344 Rats | Food restriction prevents the age-associated rise in porphyrins. | [8] |

Experimental Protocols

Extraction and Quantification of this compound by HPLC

High-Performance Liquid Chromatography (HPLC) is the gold standard for the separation and quantification of porphyrins, including this compound, from biological tissues. The following protocol is a generalized procedure based on established methods.[8][10]

5.1.1. Materials and Reagents

-

Harderian gland tissue

-

Acetonitrile (B52724) (HPLC grade)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Trifluoroacetic acid (TFA)

-

Homogenizer

-

Centrifuge

-

HPLC system with a C18 reverse-phase column and a UV/Vis detector

5.1.2. Extraction Procedure

-

Excise the Harderian gland and immediately freeze it in liquid nitrogen or on dry ice. Store at -80°C until analysis.

-

Weigh the frozen tissue.

-

Homogenize the tissue in a solution of acetonitrile/DMSO (3:1, v/v). A typical ratio is 1 ml of solvent per 100 mg of tissue.

-

Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

-

Collect the supernatant, which contains the porphyrins.

-

Filter the supernatant through a 0.45 µm syringe filter before HPLC analysis.

5.1.3. HPLC Analysis

-

Column: Hypersil BDS C18 column (250 mm x 4.6 mm, 5 µm particle size) or equivalent.[10]

-

Mobile Phase: A gradient of acetonitrile and 0.05% trifluoroacetic acid (TFA) in water. A typical gradient might start with a lower concentration of acetonitrile and increase over time to elute the more hydrophobic porphyrins. For example, an isocratic elution with acetonitrile/0.05% TFA (65:35, v/v) for 30 minutes followed by a linear gradient to 90% acetonitrile over 10 minutes can be used.[10]

-

Flow Rate: 1.0 ml/min.

-

Detection: UV/Vis detector set at 405 nm, which is in the Soret band of porphyrins, providing high sensitivity.

-

Quantification: Create a standard curve using a certified this compound standard of known concentrations. The concentration of this compound in the samples can be determined by comparing the peak area to the standard curve.

Conclusion and Future Directions

This compound in rodents is a molecule with a growing list of biological functions, extending beyond its role as a simple intermediate in heme synthesis. Its established utility as a stress biomarker and its intricate connection to the circadian timing system make it a compelling subject for further research. The potential roles of this compound in chemical communication and photoprotection, while less defined, open up exciting avenues for investigation.

Future research should focus on several key areas. Firstly, there is a pressing need for standardized, quantitative studies to establish definitive baseline levels of this compound across different rodent species, sexes, and ages, and under various physiological and pathological conditions. This will be crucial for its validation as a robust biomarker. Secondly, a more detailed elucidation of the molecular mechanisms underlying its functions is required. This includes identifying the specific receptors and signaling pathways involved in its potential pheromonal and photoprotective roles. Finally, exploring the pharmacological modulation of this compound synthesis and secretion could lead to novel therapeutic strategies for managing stress-related disorders and circadian rhythm disruptions. The in-depth understanding of this compound's biology in rodents will undoubtedly provide valuable insights with potential applications in both veterinary and human medicine.

References

- 1. Non-invasively assessing disturbance and stress in laboratory rats by scoring chromodacryorrhoea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Effects of sex hormones and environmental lighting on rat Harderian gland porphyrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Melatonin and environmental lighting regulate ALA-S gene expression and So porphyrin biosynthesis in the rat harderian gland - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Harderian gland - Pigment - Nonneoplastic Lesion Atlas [ntp.niehs.nih.gov]

- 8. HPLC measurement of this compound in the harderian glands of rodents as a biomarker for sub-lethal or chronic arsenic exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Photoprotection in erythropoietic protoporphyria: mechanism of photoprotection by beta carotene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Harderian Gland: A Focal Point for Harderoporphyrin Accumulation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The Harderian gland, a tubuloalveolar structure located in the orbit of most terrestrial vertebrates, has emerged as a significant model for studying porphyrin biosynthesis and the pathophysiology of porphyrias.[1] In certain species, particularly rodents, this gland is characterized by the synthesis and accumulation of large quantities of porphyrins, including the unique tricarboxylic porphyrin, harderoporphyrin.[2][3] Dysregulation of the heme biosynthetic pathway, often due to genetic mutations in enzymes such as coproporphyrinogen oxidase (CPOX), can lead to the pathological accumulation of this compound, a condition known as harderoporphyria.[4] This technical guide provides a comprehensive overview of this compound accumulation in the Harderian gland, with a focus on quantitative data, detailed experimental protocols, and the underlying molecular pathways for an audience of researchers, scientists, and drug development professionals.

Introduction to the Harderian Gland and Porphyrin Metabolism

The Harderian gland is a complex exocrine gland with diverse functions, including photoreception, immune response, and the production of lipids and pheromones.[1][5] In many rodent species, a striking feature of the Harderian gland is its ability to synthesize and store high concentrations of porphyrins.[6] Porphyrins are deeply colored, fluorescent cyclic compounds that are precursors to heme, a vital component of hemoglobin, myoglobin, and cytochromes.

The biosynthesis of heme is a well-defined eight-step enzymatic pathway. Harderoporphyrinogen (B1204129) is a key intermediate in this pathway, formed from coproporphyrinogen III by the enzyme coproporphyrinogen oxidase (CPOX).[7][8] Subsequently, CPOX catalyzes the conversion of harderoporphyrinogen to protoporphyrinogen (B1215707) IX. In the genetic disorder harderoporphyria, mutations in the CPOX gene lead to a deficient CPOX enzyme, resulting in the accumulation and excretion of its substrate, this compound.[4][7]

Quantitative Analysis of Porphyrin Accumulation

The study of harderoporphyria and the role of the Harderian gland in porphyrin metabolism heavily relies on animal models, particularly mice with mutations in the Cpox gene. While direct quantification of this compound in the Harderian glands of these models is not always reported, the levels of related porphyrins in other tissues, such as the liver and blood, serve as a strong indicator of the systemic porphyrin accumulation that would also be occurring in the Harderian gland.

Table 1: Coproporphyrin Levels in Blood and Liver of BALB.NCT-Cpoxnct Mutant Mice [4]

| Tissue | Sex | Genotype | Coproporphyrin Level (nmol/g or nmol/mL) | Fold Increase vs. Wild-Type |

| Blood | Male | Wild-Type | < 0.1 | - |

| Cpoxnct/nct | 6.8 ± 1.5 | >68 | ||

| Female | Wild-Type | < 0.1 | - | |

| Cpoxnct/nct | 1.8 ± 0.3 | >18 | ||

| Liver | Male | Wild-Type | 0.2 ± 0.1 | - |

| Cpoxnct/nct | 25.5 ± 5.5 | 127.5 | ||

| Female | Wild-Type | 0.2 ± 0.1 | - | |

| Cpoxnct/nct | 15.6 ± 2.9 | 78 |

Data are presented as mean ± standard deviation.

Experimental Protocols

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from methodologies for the analysis of porphyrins in biological tissues.[8]

3.1.1. Porphyrin Extraction from Harderian Gland Tissue

-

Excise the Harderian gland from the animal model and immediately freeze it in liquid nitrogen. Store at -80°C until use.

-

Weigh the frozen tissue and homogenize it in a 1:1 mixture of 1 N hydrochloric acid and concentrated acetonitrile.

-

Centrifuge the homogenate at 10,000 x g for 10 minutes.

-

Collect the supernatant containing the porphyrins.

-

Filter the supernatant through a 0.22 µm syringe filter before HPLC analysis.

3.1.2. HPLC Analysis

-

Column: Hypersil BDS C18 column (250 mm x 4.6 mm, 5 µm particle size) or equivalent.

-

Mobile Phase A: 0.05% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Program:

-

Isocratic elution with 65% Acetonitrile / 35% 0.05% TFA for 30 minutes.

-

Linear gradient from 65% to 90% Acetonitrile over 10 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV/Vis detector at 405 nm or a fluorescence detector.

-

Standard Curve: Prepare a standard curve using a commercially available this compound standard of known concentrations.

Histological Analysis of the Harderian Gland

3.2.1. Hematoxylin (B73222) and Eosin (H&E) Staining

This is a standard protocol for general morphological assessment of the Harderian gland.

-

Fixation: Fix the dissected Harderian gland in 10% neutral buffered formalin for 24 hours.

-

Processing: Dehydrate the tissue through a graded series of ethanol (B145695) (70%, 95%, 100%), clear in xylene, and embed in paraffin (B1166041) wax.

-

Sectioning: Cut 5 µm thick sections using a microtome and mount on glass slides.

-

Deparaffinization and Rehydration:

-

Xylene: 2 changes, 5 minutes each.

-

100% Ethanol: 2 changes, 3 minutes each.

-

95% Ethanol: 2 minutes.

-

70% Ethanol: 2 minutes.

-

Distilled water: 5 minutes.

-

-

Staining:

-

Mayer's Hematoxylin: 4 minutes.

-

Wash in running tap water.

-

Differentiate in 0.5% acid alcohol (if necessary).

-

Blue in Scott's tap water substitute or running tap water.

-

Counterstain in Eosin Y solution for 1-2 minutes.

-

-

Dehydration and Mounting:

-

95% Ethanol: 2 changes, 1 minute each.

-

100% Ethanol: 2 changes, 1 minute each.

-

Xylene: 2 changes, 2 minutes each.

-

Mount with a permanent mounting medium.

-

3.2.2. Masson's Trichrome Staining for Connective Tissue

This protocol is used to visualize collagen fibers, which may increase in cases of chronic inflammation or tissue remodeling due to porphyrin-induced damage.[7]

-

Deparaffinize and rehydrate sections to distilled water as described for H&E staining.

-

Mordanting: If formalin-fixed, refix sections in Bouin's solution at 56°C for 1 hour, then wash in running tap water until the yellow color is removed.[7]

-

Nuclear Staining: Stain with Weigert's iron hematoxylin for 10 minutes. Wash in running tap water for 10 minutes.[7]

-

Cytoplasmic and Muscle Staining: Stain in Biebrich scarlet-acid fuchsin solution for 10-15 minutes. Rinse in distilled water.[7]

-

Differentiation: Place sections in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes, or until collagen is decolorized.[7]

-

Collagen Staining: Transfer to aniline (B41778) blue solution and stain for 5-10 minutes.

-

Acidification: Rinse briefly in 1% acetic acid solution for 2-5 minutes.

-

Dehydration and Mounting: Dehydrate rapidly through graded ethanols, clear in xylene, and mount.

Signaling Pathways and Regulatory Mechanisms

The synthesis of porphyrins in the Harderian gland is under complex hormonal control, with androgens playing a significant suppressive role. This regulation is crucial for the sexual dimorphism observed in the porphyrin content of the Harderian glands in some species, such as the Syrian hamster.

Heme Biosynthesis Pathway and the Role of CPOX

The accumulation of this compound is a direct consequence of impaired CPOX activity. The following diagram illustrates the terminal steps of the heme biosynthesis pathway, highlighting the position of CPOX and the accumulation of harderoporphyrinogen in harderoporphyria.

Caption: Heme biosynthesis pathway highlighting the role of CPOX.

Hormonal Regulation of Porphyrin Synthesis in the Harderian Gland

Androgens, such as testosterone (B1683101) and its more potent metabolite dihydrotestosterone (B1667394) (DHT), suppress porphyrin synthesis in the Harderian gland. This is achieved through the transcriptional repression of the gene encoding 5-aminolevulinate synthase (ALAS1), the rate-limiting enzyme of the heme biosynthesis pathway.

Caption: Androgenic suppression of porphyrin synthesis.

Experimental Workflow for Studying this compound Accumulation

A typical experimental workflow for investigating this compound accumulation in a rodent model is outlined below. This workflow integrates both biochemical and histological analyses.

Caption: Experimental workflow for this compound analysis.

Conclusion

The Harderian gland serves as a valuable and unique model for investigating the mechanisms of porphyrin synthesis and the pathological consequences of its dysregulation, as seen in harderoporphyria. The accumulation of this compound, driven by mutations in the CPOX gene, can be quantitatively assessed using techniques such as HPLC, while histological analysis provides insights into the resulting tissue pathology. Understanding the intricate hormonal regulation of porphyrin metabolism in this gland, particularly the suppressive role of androgens on ALAS1 gene expression, opens avenues for potential therapeutic interventions. The experimental framework provided in this guide offers a robust approach for researchers and drug development professionals to further explore the complexities of this compound accumulation and to develop and evaluate novel therapeutic strategies for harderoporphyria and related disorders.

References

- 1. WikiGenes - ALAS1 - 5'-aminolevulinate synthase 1 [wikigenes.org]

- 2. mdpi.com [mdpi.com]

- 3. Hormone regulation of the rodent Harderian gland: binding properties of the androgen receptor in the male golden hamster [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Human erythroid 5-aminolevulinate synthase: promoter analysis and identification of an iron-responsive element in the mRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Androgen regulation of gene expression in the Syrian hamster Harderian gland - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification of the xenosensors regulating human 5-aminolevulinate synthase - PMC [pmc.ncbi.nlm.nih.gov]

The Genetic Underpinnings of Harderoporphyria: A Technical Guide to CPOX Mutations

For Researchers, Scientists, and Drug Development Professionals

Abstract

Harderoporphyria is a rare, autosomal recessive variant of hereditary coproporphyria, characterized by a severe deficiency of coproporphyrinogen oxidase (CPOX), the sixth enzyme in the heme biosynthetic pathway. This deficiency leads to the accumulation of harderoporphyrin, a tricarboxylic porphyrin, resulting in a distinct clinical phenotype that typically manifests in the neonatal period with jaundice and hemolytic anemia. This technical guide provides an in-depth exploration of the genetic basis of Harderoporphyria, focusing on the spectrum of mutations within the CPOX gene, their impact on enzyme function, and the resultant pathophysiological consequences. Detailed experimental protocols for the analysis of CPOX mutations and enzyme activity are provided, alongside a curated summary of quantitative data to facilitate research and therapeutic development in this area.

Introduction

Heme biosynthesis is a critical metabolic pathway responsible for the production of heme, a prosthetic group essential for the function of numerous proteins, including hemoglobin, myoglobin, and cytochromes. The pathway involves eight enzymatic steps, and genetic defects in any of these can lead to a group of metabolic disorders known as porphyrias. Harderoporphyria is a rare erythropoietic porphyria resulting from mutations in the CPOX gene, which encodes the mitochondrial enzyme coproporphyrinogen oxidase.[1][2] Unlike the more common hereditary coproporphyria (HCP), which is typically an autosomal dominant disorder with partial CPOX deficiency, Harderoporphyria is inherited in an autosomal recessive manner and is associated with a profound reduction in CPOX activity.[3][4] This severe enzymatic defect leads to the characteristic accumulation and excretion of harderoporphyrinogen, the tricarboxylic intermediate of the CPOX reaction.[3]

Clinically, Harderoporphyria presents in early infancy with jaundice, hemolytic anemia, and sometimes photosensitivity.[2][5] The identification and characterization of CPOX mutations in patients with Harderoporphyria are crucial for accurate diagnosis, genetic counseling, and the development of targeted therapeutic strategies.

The Genetic Basis of Harderoporphyria: CPOX Gene and Mutations

The human CPOX gene is located on chromosome 3q11.2, spanning approximately 14 kb and containing seven exons.[1][6] It encodes a homodimeric protein that is localized to the intermembrane space of mitochondria.[6] To date, over 50 mutations in the CPOX gene have been identified, the majority of which are associated with HCP.[7] A specific subset of these mutations, particularly when present in a homozygous or compound heterozygous state, gives rise to the more severe Harderoporphyria phenotype.

The hallmark mutation associated with Harderoporphyria is a missense mutation in exon 6, leading to a lysine (B10760008) to glutamic acid substitution at codon 404 (K404E).[8][9] Individuals homozygous for the K404E mutation, or compound heterozygous for K404E and a null allele, typically present with the classic Harderoporphyria phenotype.[10] Other mutations, particularly those in the region of amino acids 400-404, have also been implicated in the disease, as this region is thought to be critical for the second decarboxylation step catalyzed by CPOX.[10][11]

Quantitative Data on CPOX Mutations and Enzyme Activity

The functional consequence of CPOX mutations in Harderoporphyria is a drastic reduction in enzyme activity. The following tables summarize the known mutations and their impact on CPOX function, as well as the biochemical phenotype observed in patients.

| CPOX Mutation | Genotype | Residual CPOX Activity (% of Normal) | Mutation Type | Reference |

| K404E | Homozygous | ~10% | Missense | [3] |

| H327R | Homozygous | <10% | Missense | [10] |

| R401W | Heterozygous | 63% | Missense | [1] |

| D233G / c.1207_1218del12 | Compound Heterozygous | Not specified, but clinically severe | Missense / In-frame deletion | [7][12] |

Table 1: CPOX mutations in Harderoporphyria and their effect on enzyme activity.

| Biochemical Marker | Patient Phenotype | Normal Range | Reference |

| Fecal this compound | >60% of total fecal porphyrins | <20% of total fecal porphyrins | [3] |

| Fecal Coproporphyrin III | Markedly elevated | <200 nmol/g dry weight (total) | [1] |

| Urinary Porphyrins | 2,420 nmol/gram creatinine | <300 nmol/gram creatinine | [7] |

| Blood Porphyrins | 13.4 µg/dL | <0.9 µg/dL | [7] |

| Fecal Porphyrins (total) | 875 mmol/gram | <300 mmol/gram | [7] |

Table 2: Biochemical findings in Harderoporphyria patients.

Pathophysiology and Signaling Pathways

The profound deficiency of CPOX in Harderoporphyria disrupts the heme biosynthetic pathway at the sixth step. This leads to the accumulation of the substrate, coproporphyrinogen III, and its tricarboxylic intermediate, harderoporphyrinogen. Harderoporphyrinogen is then auto-oxidized to the stable this compound, which accumulates in various tissues and is excreted in feces and urine. The accumulation of these photosensitive porphyrins is responsible for the cutaneous manifestations of the disease. The exact mechanisms underlying the hemolytic anemia and hepatic dysfunction are not fully elucidated but are thought to be related to the toxic effects of porphyrin accumulation and the downstream effects of impaired heme synthesis.

Experimental Protocols

Genetic Analysis of the CPOX Gene

Genomic DNA is extracted from peripheral blood leukocytes using standard commercial kits, following the manufacturer's instructions.

The seven exons and their flanking intronic regions of the CPOX gene are amplified by polymerase chain reaction (PCR).

-

Primer Pairs: Specific primers are designed to amplify each exon. An example of a forward and reverse primer sequence for a generic CPOX exon is:

-

PCR Conditions:

-

Initial Denaturation: 95°C for 5 minutes

-

35 cycles of:

-

Denaturation: 95°C for 30 seconds

-

Annealing: 55-65°C for 30 seconds (optimal temperature depends on the specific primer pair)

-

Extension: 72°C for 1 minute/kb

-

-

Final Extension: 72°C for 10 minutes

-

The purified PCR products are sequenced using the Sanger sequencing method with a capillary electrophoresis system. The obtained sequences are then compared to the reference CPOX gene sequence to identify any mutations.

Coproporphyrinogen Oxidase (CPOX) Enzyme Activity Assay

This assay measures the activity of CPOX in cell lysates (e.g., lymphocytes or fibroblasts) by quantifying the conversion of coproporphyrinogen III to protoporphyrin IX.

-

Substrate Preparation (Coproporphyrinogen III): Coproporphyrinogen III is prepared from coproporphyrin III by reduction with sodium amalgam or a palladium catalyst under anaerobic conditions.

-

Reaction Mixture:

-

100 µL of cell lysate (containing a known amount of protein)

-

100 µL of 0.1 M Tris-HCl buffer, pH 7.4

-

10 µL of 1 mM Coproporphyrinogen III

-

-

Incubation: The reaction mixture is incubated at 37°C for 1 hour in the dark.

-

Reaction Termination and Porphyrin Analysis: The reaction is stopped by the addition of 1 mL of ethyl acetate/acetic acid (3:1, v/v). The porphyrins are extracted and quantified by high-performance liquid chromatography (HPLC) with fluorescence detection. The amount of protoporphyrin IX formed is used to calculate the CPOX activity, which is typically expressed as pmol of protoporphyrin IX formed per hour per milligram of protein.

Heterologous Expression and Purification of CPOX

Recombinant CPOX protein can be expressed in E. coli for functional studies.

-

Expression Vector: The human CPOX cDNA is cloned into an expression vector, such as pGEX, which allows for the expression of a glutathione (B108866) S-transferase (GST)-tagged fusion protein.

-

Expression in E. coli: The expression construct is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Purification:

-

The bacterial cells are harvested and lysed by sonication.

-

The GST-tagged CPOX protein is purified from the cell lysate by affinity chromatography using a glutathione-sepharose column.

-

The GST tag can be cleaved by a specific protease (e.g., thrombin) to obtain the untagged CPOX protein.

-

The purity of the protein is assessed by SDS-PAGE.

-

Conclusion